2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-6-11-9-12(19)18-14(15-11)16-13(17-18)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWLQJLNJWWSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good yields . Another approach involves the use of acetylacetone or acetoacetic ester, arylglyoxal hydrate, and aminotriazole in ethanol under reflux conditions . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1.1. Condensation of β-Dicarbonyl Compounds with Aminotriazoles
A common method involves the reaction of β-dicarbonyl compounds (e.g., ethyl acetoacetate, ethyl benzoylacetate) with 3-amino-1,2,4-triazole derivatives under oxidative or acidic conditions. For example:
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Nucleophilic addition of the enol form of β-dicarbonyl compounds to aminotriazoles forms an intermediate, followed by oxidative dehydrogenation to generate the triazolopyrimidine core .
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Substituents at positions 2 and 5 can be introduced via substituents on the β-dicarbonyl or aminotriazole precursors (e.g., propyl groups via propionylacetate) .
Table 1: Reaction Conditions for Triazolopyrimidine Synthesis
| Reaction Component | Conditions | Yield Range |
|---|---|---|
| β-dicarbonyl compound | Ethanol, acetic acid (6 equiv), O₂ | 74–94% |
| Aminotriazole derivative | Reflux (130°C), 18 h | |
| Catalyst (e.g., Pd(OAc)₂) | Optional (enhances oxidation) |
1.2. Alternative Routes Using Aldehydes and Knoevenagel-Type Reactions
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Knoevenagel condensation of aldehydes with active methylene compounds (e.g., ethyl cyanoacetate) in the presence of a catalyst like 4,4'-trimethylenedipiperidine (TMDP) can form intermediates, which cyclize with aminotriazoles to yield triazolopyrimidines .
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Mechanism : Activation of the aldehyde via hydrogen bonding or Lewis base interaction with TMDP, followed by nucleophilic attack by the β-dicarbonyl compound .
Table 2: Knoevenagel-Based Synthesis with TMDP
| Component | Conditions | Yield |
|---|---|---|
| 4-chlorobenzaldehyde | Ethanol/water (1:1), reflux, TMDP | 85% |
| Ethyl cyanoacetate | 10 mol% TMDP | |
| 3-amino-1,2,4-triazole | 2 h reaction time |
2.1. Oxidative Dehydrogenation
The triazolopyrimidine core often forms via oxidative steps, such as those mediated by molecular oxygen (O₂) . For example:
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Oxidative CDC (Cross-Coupling Dehydrogenation) : Intermediates undergo dehydrogenation to form aromatic rings, as seen in pyrazolo[1,5-a]pyridine derivatives .
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Role of Solvent : Ethanol with acetic acid enhances oxidative efficiency, while inert atmospheres (e.g., Ar) suppress yields .
Table 3: Oxidative Efficiency Under Different Conditions
| Atmosphere | Acetic Acid (equiv) | Yield |
|---|---|---|
| Air | 6 | 74% |
| O₂ | 6 | 94% |
| Ar | 6 | 6% |
2.2. Substitution Patterns and Reactivity
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Position 2 (Phenyl Substituent) : Electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro) influence reactivity. For example, thiophene rings enhance nucleophilicity at position 3 .
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Position 5 (Propyl Substituent) : Alkylation (e.g., propyl groups) typically requires β-dicarbonyl precursors with propionyl groups .
Challenges and Limitations
Scientific Research Applications
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antifungal, and antiviral agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in drug discovery and development. Additionally, it is used in the study of various biological pathways and mechanisms, contributing to our understanding of disease processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis, making it a promising candidate for anticancer therapy. The compound’s ability to bind to and modulate the activity of various enzymes and receptors further contributes to its diverse biological activities.
Comparison with Similar Compounds
Key Observations :
- Electrochemical Behavior: Electron-donating groups (e.g., piperidinomethyl in S2-TP) shift redox potentials to less negative values compared to electron-withdrawing substituents (e.g., chloromethyl in S1-TP) . The target compound’s propyl group, being alkyl, likely increases lipophilicity but may reduce electrochemical reactivity.
- Solubility: Polar substituents (e.g., morpholinomethyl in S3-TP , ethoxymethyl in ) enhance aqueous solubility, whereas hydrophobic groups (propyl, methylthio) may limit it.
- Synthetic Accessibility : Propyl-substituted derivatives may require tailored synthetic routes compared to chloromethyl analogs, which are more reactive in nucleophilic substitutions .
Biological Activity
Overview
2-Phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. Its structure features a triazole ring fused with a pyrimidine ring, which is essential for its biological activity.
Chemical Structure
The chemical structure of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be represented as follows:
The mechanism of action of this compound involves the inhibition of various signaling pathways. Notably, it has been shown to inhibit the ERK signaling pathway , which is crucial for cell proliferation and survival. This inhibition leads to decreased phosphorylation levels of ERK1/2 and other related proteins such as c-Raf, MEK1/2, and AKT, contributing to its anticancer effects 1.
Anticancer Activity
Research indicates that 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It showed promising results against Enterococcus faecium , a significant pathogen in nosocomial infections. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL against this bacterium . Furthermore, it has been noted that while some derivatives exhibit narrow-spectrum antibacterial activity, others may lack efficacy against certain strains despite in vitro predictions .
Comparative Analysis with Similar Compounds
A comparative analysis with other triazolopyrimidine derivatives reveals that 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one possesses unique properties that make it a candidate for further development. For instance:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | Structure | Yes (E. faecium) | Yes |
| 5-Phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine | - | Limited | Moderate |
| 6-Phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine | - | No | Low |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased levels of cleaved caspase 3 and PARP .
Case Study 2: Antimicrobial Screening
A screening of various triazolopyrimidine derivatives identified 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one as one of the most effective against E. faecium . The study highlighted the importance of structural components such as the carboxamide group for maintaining antimicrobial activity .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
Answer:
Synthesis protocols vary, but key methods include:
- Cyclocondensation : Reacting aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by methanol addition and crystallization (yield: ~70–80%, purity >95%) .
- Catalytic Systems : Using TMDP (trimethylenediphosphine) in water-ethanol mixtures (1:1 v/v) to enhance regioselectivity and reduce reaction time .
- Cyclization : Treatment with ortho esters or aldehydes and diethyl azodicarboxylate (DEAD) in DMF for ring closure .
Optimization Tips : Monitor reaction progress via TLC, and purify via ethanol recrystallization. Adjust solvent polarity to minimize side products (e.g., dimerization) .
Advanced: How can computational methods predict heats of formation (HOF) for triazolopyrimidine derivatives?
Answer:
HOF estimation is critical for energetic materials but challenging experimentally. Computational approaches include:
- Density Functional Theory (DFT) : Calculate gas-phase HOF using atomization or isodesmic reactions. Compare with experimental detonation velocity/pressure data for validation .
- Group Additivity : Assign contributions from substituents (e.g., trifluoromethyl groups in Group B/C derivatives) to estimate HOF .
Challenges : Solvation effects and crystal packing are often neglected; hybrid methods combining DFT and molecular dynamics improve accuracy .
Basic: What analytical techniques are essential for confirming the structure of synthesized triazolopyrimidine derivatives?
Answer:
- NMR Spectroscopy : Use and NMR to identify substituent positions (e.g., propyl vs. phenyl groups) and monitor regioselectivity .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 533 for ethyl carboxylate derivatives) .
- IR Spectroscopy : Detect functional groups (C=N stretch: ~1600 cm, N-H deformation: ~3300 cm) .
- Elemental Analysis : Verify purity (>98%) and stoichiometry .
Advanced: How does regioselective adamantylation affect the biological activity of triazolopyrimidine cores?
Answer:
Regioselective -labelling and adamantylation studies reveal:
- Site-Specific Modification : Adamantyl groups at N1 enhance lipophilicity, improving blood-brain barrier penetration in kinase inhibitors .
- Impact on Binding : In EGFR inhibitors ( ), substituents at C-2 and C-7 influence binding affinity (ΔG: −10.8 to −11.4 kcal/mol) .
Methodology : Use and couplings in NMR to determine adamantylation sites even in regioisomeric mixtures .
Basic: What are common side reactions encountered during cyclocondensation of triazolopyrimidine precursors?
Answer:
- Dimerization : Occurs at high temperatures (>100°C) in polar solvents (DMF); mitigate by reducing reaction time .
- Incomplete Cyclization : Traces of dihydro intermediates (4,7-dihydro derivatives) form if aldehydes are under-stoichiometric .
- Oxidation : Exposure to air can oxidize 4,7-dihydro intermediates; use inert atmospheres (N) for sensitive reactions .
Advanced: What role do push-pull electronic effects play in the photophysical properties of substituted triazolopyrimidines?
Answer:
- Design Strategy : Introduce electron-donating (e.g., –NH) and withdrawing (e.g., –NO) groups at C-5 and C-7 to create push-pull systems .
- Optical Properties : Such systems exhibit redshifted absorption (λ ~350–400 nm) and enhanced fluorescence quantum yields (Φ ~0.2–0.4) .
- Electrochemical Tuning : Substituents alter HOMO-LUMO gaps (e.g., −5.2 eV to −3.8 eV), impacting charge-transfer efficiency .
Basic: How to scale up the synthesis of triazolopyrimidine derivatives while maintaining purity?
Answer:
- Solvent Selection : Use ethanol/water mixtures (1:1) for easier large-scale crystallization .
- Catalyst Loading : Optimize TMDP to 5 mol% to minimize costs without compromising yield .
- Process Control : Monitor pH (6–7) to prevent decomposition; isolate intermediates via vacuum filtration .
Advanced: What are the implications of hydrogen bonding patterns in triazolopyrimidine crystal structures?
Answer:
- Stability : Strong N–H···O/N hydrogen bonds (2.8–3.0 Å) in 5-methyl derivatives enhance thermal stability (decomposition >250°C) .
- Solubility : π-Stacking interactions in phenyl-substituted analogs reduce aqueous solubility; co-crystallization with perchlorate improves it .
Basic: How to resolve contradictions in spectral data when characterizing novel triazolopyrimidine analogs?
Answer:
- Regioisomer Discrimination : Use -HMBC to distinguish N1 vs. N2 substitution patterns .
- Dynamic NMR : Resolve overlapping peaks by variable-temperature experiments (e.g., −20°C to 60°C) .
- X-ray Crystallography : Resolve ambiguities in NOE or coupling constants (e.g., confirm C-5 vs. C-7 substitution) .
Advanced: How can molecular docking studies guide the design of triazolopyrimidine-based kinase inhibitors?
Answer:
- Binding Conformations : Hybrids with [1,2,4]triazolo[1,5-a]pyrimidin-7-one cores show strong EGFR binding (Autodock Vina: −10.8 kcal/mol) via hinge-region interactions .
- Substituent Effects : Trifluoromethyl groups at C-5 enhance hydrophobic interactions, while piperazine fragments improve solubility .
Validation : Cross-validate docking scores with MD simulations (RMSD <2.0 Å) and in vitro IC assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
